(S)-1,2-Dibromohexafluoropropane (S)-1,2-Dibromohexafluoropropane
Brand Name: Vulcanchem
CAS No.: 250122-61-3
VCID: VC13841982
InChI: InChI=1S/C3Br2F6/c4-1(6,2(5,7)8)3(9,10)11/t1-/m0/s1
SMILES: C(C(F)(F)F)(C(F)(F)Br)(F)Br
Molecular Formula: C3Br2F6
Molecular Weight: 309.83 g/mol

(S)-1,2-Dibromohexafluoropropane

CAS No.: 250122-61-3

Cat. No.: VC13841982

Molecular Formula: C3Br2F6

Molecular Weight: 309.83 g/mol

* For research use only. Not for human or veterinary use.

(S)-1,2-Dibromohexafluoropropane - 250122-61-3

Specification

CAS No. 250122-61-3
Molecular Formula C3Br2F6
Molecular Weight 309.83 g/mol
IUPAC Name (2S)-1,2-dibromo-1,1,2,3,3,3-hexafluoropropane
Standard InChI InChI=1S/C3Br2F6/c4-1(6,2(5,7)8)3(9,10)11/t1-/m0/s1
Standard InChI Key KTULQNFKNLFOHL-SFOWXEAESA-N
Isomeric SMILES [C@](C(F)(F)F)(C(F)(F)Br)(F)Br
SMILES C(C(F)(F)F)(C(F)(F)Br)(F)Br
Canonical SMILES C(C(F)(F)F)(C(F)(F)Br)(F)Br

Introduction

Chemical Identification and Structural Properties

(S)-1,2-Dibromohexafluoropropane (CAS No. 661-95-0) is a fully halogenated propane derivative where two bromine atoms and six fluorine atoms occupy specific positions on the carbon backbone. The (S)-enantiomer adopts a stereochemical configuration that enables selective interactions in chiral environments. The compound’s IUPAC name is 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane, and its structure is defined by the arrangement CF3CF(Br)CF2Br\text{CF}_3\text{CF(Br)CF}_2\text{Br} .

Molecular and Crystallographic Data

The compound’s molecular geometry has been confirmed via X-ray crystallography in cocrystal studies. For instance, its interaction with (−)-sparteine hydrobromide forms a helical supramolecular architecture stabilized by Br···N halogen bonds . This structural feature is critical for inducing asymmetry in catalytic reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC3Br2F6\text{C}_3\text{Br}_2\text{F}_6
Molecular Weight309.83–309.85 g/mol
Density2.169 g/cm³
Boiling Point73°C
Melting Point-95°C
Flash Point71–72°C
Vapor PressureNot reported

Reactivity and Functional Role in Catalysis

(S)-1,2-Dibromohexafluoropropane serves as a halogen-bond donor in supramolecular catalysis. Halogen bonding, a noncovalent interaction between electrophilic halogen atoms and Lewis bases, is exploited to orient substrates in stereoselective reactions.

Cocrystal Formation with Chiral Amines

In a landmark study, (S)-1,2-dibromohexafluoropropane formed a cocrystal with (−)-sparteine hydrobromide, where Br···N interactions (bond length: 2.9–3.1 Å) created a chiral microenvironment . This assembly facilitated the enantioselective dearomatization of NN-heteroarenes, yielding products with up to 98% enantiomeric excess (ee) .

Mechanistic Insights

The enantioselectivity arises from the cocrystal’s ability to preorganize substrates via halogen bonding. For example, in the addition of silyl enol ethers to pyridinium salts, the (S)-configured cocrystal directs nucleophilic attack to the re face of the substrate, favoring the (R)-product .

Exposure RouteResponse
InhalationMove to fresh air; administer oxygen if breathing is labile .
Skin ContactWash with soap and water for 15 minutes; seek medical attention .
Eye ContactFlush with water for 15 minutes; consult an ophthalmologist .

Future Directions and Research Opportunities

The compound’s utility in enantioselective catalysis warrants further exploration. Potential areas include:

  • Development of Continuous-Flow Systems: Leveraging its volatility for gas-phase reactions.

  • Expansion to New Reaction Types: Photocatalytic and electrochemical transformations.

  • Toxicity Mitigation: Designing derivatives with reduced environmental persistence.

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